molecular formula C19H25N6O5S2+ B1237851 Cefepime-13C-d3 CAS No. 88376-58-3

Cefepime-13C-d3

Katalognummer: B1237851
CAS-Nummer: 88376-58-3
Molekulargewicht: 481.6 g/mol
InChI-Schlüssel: HVFLCNVBZFFHBT-FKULVZFESA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefepime-13C-d3 is a labelled analogue of Cefepime . Cefepime is a fourth-generation cephalosporin antibiotic that has antibacterial effects against both Gram-positive and Gram-negative bacteria .


Synthesis Analysis

A new and efficient way to modify the thiazole ring of the cefepime molecule has been proposed and experimentally verified . The developed organic synthesis routes allow for the coupling of the appropriate complexing ligand of the gallium-68 radionuclide with cefepime .


Molecular Structure Analysis

The basic cephem ring at position 7 is chemically modified to increase the cephalosporins’ stability against β-lactamase enzymes . Unlike other third-generation cephalosporins, Cefepime possesses a cephem nucleus substituted with a positively charged NMR, making it a zwitterion .


Chemical Reactions Analysis

Cefepime is generally administered as an infusion over 30–60 min or as a prolonged infusion with infusion times from 3 h to continuous administration . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 h .


Physical and Chemical Properties Analysis

Cefepime is widely distributed in biological fluids and tissues with an average volume of distribution of 0.2 L/kg in healthy adults with normal renal function . Protein binding is relatively low (20%), and elimination is mainly renal .

Wissenschaftliche Forschungsanwendungen

  • Pharmacokinetic Modeling and Clinical Outcomes :

    • A study by (Aitken et al., 2015) focused on the relationship between cefepime exposure and clinical outcome in patients with Gram-negative bacterial pneumonia. They used a pharmacokinetic model to predict clinical failure, highlighting the importance of drug exposure in therapeutic effectiveness.
  • Systematic Review and Meta-Analysis on Efficacy and Safety :

    • (Yahav et al., 2007) conducted a systematic review and meta-analysis comparing cefepime with other beta-lactam antibiotics. This study provides insights into the efficacy and safety profile of cefepime, which is critical for its application in treating bacterial infections.
  • Treatment of Infections Due to Resistant Enterobacter Species :

    • Research by (Sanders et al., 1996) demonstrated the efficacy of cefepime in treating infections caused by multiply resistant Enterobacter species, highlighting its role in addressing antibiotic resistance.
  • Neurotoxicity Associated with Cefepime :

    • A systematic review by (Payne et al., 2017) explored the neurotoxicity linked to cefepime, emphasizing the need for awareness of potential adverse effects in clinical use.
  • Characterization of Cefepime Encapsulated into Liposomes :

    • (Moyá et al., 2019) investigated the preparation and characterization of liposomes for encapsulating cefepime. This study contributes to understanding how cefepime can be effectively delivered for bacterial infections.
  • Cefepime Susceptibility in Enterobacter cloacae :

    • Research by (Szabo et al., 2005) highlighted the relationship between beta-lactamase production and reduced cefepime susceptibility in Enterobacter cloacae, crucial for effective antibiotic therapy.
  • Overview of Antibacterial Activity and Therapeutic Use :

    • A comprehensive review by (Barradell & Bryson, 1994) discussed the antibacterial activity, pharmacokinetic properties, and therapeutic use of cefepime, providing a thorough understanding of its clinical applications.
  • Pharmacokinetics in Critically Ill Patients :

    • (Al-Shaer et al., 2020) conducted a study on the pharmacokinetics of cefepime in critically ill patients, offering guidance for initial dosing and optimizing drug exposure for efficacy.

Wirkmechanismus

Cefepime is a broad-spectrum antibiotic that works by interfering with the bacteria’s cell wall formation, causing it to rupture, and eventually leads to cell death .

Zukünftige Richtungen

There is a need for more research on Cefepime-induced neurotoxicity (CIN) as there are no clear diagnostic criteria or specific laboratory testing to help with its diagnosis . Therapeutic drug monitoring of Cefepime may be beneficial in certain patients including those who are critically ill, have life-threatening infections, or are infected with more resistant pathogens .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cefepime-13C-d3 involves the incorporation of three deuterium atoms at specific positions in the molecule. This can be achieved through the use of deuterated starting materials and selective deuteration reactions.", "Starting Materials": [ "Cefepime", "13C-labeled acetic anhydride", "Deuterated solvents (e.g. D2O, CDCl3)" ], "Reaction": [ "Step 1: Acetylation of Cefepime with 13C-labeled acetic anhydride in deuterated solvent to form Cefepime-13C-acetate", "Step 2: Reduction of the C=N bond in Cefepime-13C-acetate using deuterated reducing agents (e.g. NaBD4) to form Cefepime-13C-d3", "Step 3: Purification of Cefepime-13C-d3 using standard chromatography techniques" ] }

CAS-Nummer

88376-58-3

Molekularformel

C19H25N6O5S2+

Molekulargewicht

481.6 g/mol

IUPAC-Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/p+1/b23-12+/t13-,17-/m1/s1

InChI-Schlüssel

HVFLCNVBZFFHBT-FKULVZFESA-O

Isomerische SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O

SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O

Kanonische SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefepime-13C-d3
Reactant of Route 2
Cefepime-13C-d3
Reactant of Route 3
Cefepime-13C-d3
Reactant of Route 4
Cefepime-13C-d3
Reactant of Route 5
Cefepime-13C-d3
Reactant of Route 6
Reactant of Route 6
Cefepime-13C-d3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.